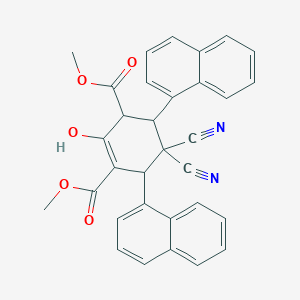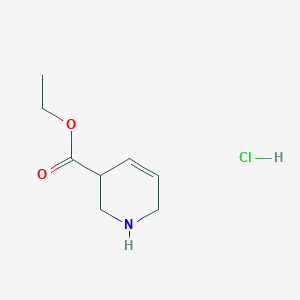
Dimethyl 5,5-dicyano-2-hydroxy-4,6-di(1-naphthyl)-1-cyclohexene-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 5,5-dicyano-2-hydroxy-4,6-di(1-naphthyl)-1-cyclohexene-1,3-dicarboxylate is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 5,5-dicyano-2-hydroxy-4,6-di(1-naphthyl)-1-cyclohexene-1,3-dicarboxylate typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, where a diene and a dienophile undergo a cycloaddition reaction to form the cyclohexene core. Subsequent functional group modifications, such as hydroxylation and cyano group introduction, are performed to achieve the desired structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 5,5-dicyano-2-hydroxy-4,6-di(1-naphthyl)-1-cyclohexene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The cyano groups can be reduced to form amines.
Substitution: The carboxylate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Primary, secondary, or tertiary amines.
Substitution: Amides, esters, or ethers.
Scientific Research Applications
Dimethyl 5,5-dicyano-2-hydroxy-4,6-di(1-naphthyl)-1-cyclohexene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound may serve as a probe or inhibitor in biochemical studies, helping to elucidate biological pathways.
Industry: It may find use in materials science, such as in the creation of advanced polymers or coatings.
Mechanism of Action
The mechanism by which Dimethyl 5,5-dicyano-2-hydroxy-4,6-di(1-naphthyl)-1-cyclohexene-1,3-dicarboxylate exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): Another compound with cyano groups, used as an oxidizing agent.
Naphthalene derivatives: Compounds containing naphthyl groups, often used in organic synthesis and materials science.
This comprehensive overview highlights the significance of Dimethyl 5,5-dicyano-2-hydroxy-4,6-di(1-naphthyl)-1-cyclohexene-1,3-dicarboxylate in various scientific and industrial fields. Its unique properties and versatile applications make it a valuable compound for further research and development.
Properties
IUPAC Name |
dimethyl 5,5-dicyano-2-hydroxy-4,6-dinaphthalen-1-ylcyclohexene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24N2O5/c1-38-30(36)25-27(23-15-7-11-19-9-3-5-13-21(19)23)32(17-33,18-34)28(26(29(25)35)31(37)39-2)24-16-8-12-20-10-4-6-14-22(20)24/h3-16,25,27-28,35H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKLSXRDTRWCEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C(C(C(=C1O)C(=O)OC)C2=CC=CC3=CC=CC=C32)(C#N)C#N)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2737347.png)

![2-(2-(2-hydroxyethyl)-1H-benzo[d]imidazol-1-yl)-1-(2-methylpiperidin-1-yl)ethanone](/img/structure/B2737351.png)
![3-methoxy-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2737352.png)
![Methyl 3-[(5-bromo-2-hydroxybenzyl)amino]benzoate](/img/structure/B2737355.png)
![1-(4-Ethoxybenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2737358.png)
![N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2737359.png)
![4-(2,5-dimethoxyphenyl)-6-(3-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2737361.png)
![N-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetamide](/img/structure/B2737362.png)
![(Z)-ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)-3,5-dimethyl-2H-pyrrole-4-carboxylate](/img/structure/B2737363.png)

![N-(3,3-diphenylpropyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2737367.png)
![3-(3,4,5-Trifluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2737368.png)

